molecular formula C22H22NOP B12915718 N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide CAS No. 58131-63-8

N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide

Cat. No.: B12915718
CAS No.: 58131-63-8
M. Wt: 347.4 g/mol
InChI Key: GRXDBIYSDWGQPE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide is an organic compound with the molecular formula C22H22NOP It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound. The typical reaction involves the use of triphenylphosphine and a suitable carbonyl precursor under controlled conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during these reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (triphenylphosphoranylidene)acetate
  • N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide
  • (Triphenylphosphoranylidene)acetaldehyde

Uniqueness

N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its unique properties make it a valuable reagent in various synthetic applications .

Properties

CAS No.

58131-63-8

Molecular Formula

C22H22NOP

Molecular Weight

347.4 g/mol

IUPAC Name

N,N-dimethyl-2-(triphenyl-λ5-phosphanylidene)acetamide

InChI

InChI=1S/C22H22NOP/c1-23(2)22(24)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3

InChI Key

GRXDBIYSDWGQPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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